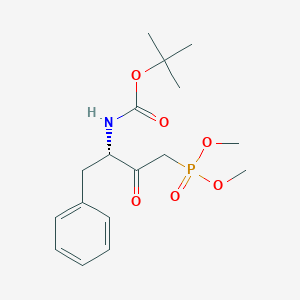

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate

Descripción general

Descripción

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a compound that features a phosphonate group, a Boc-protected amino group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

The synthesis of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phosphonate group. The reaction conditions often include the use of bases and anhydrides. For instance, the Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The phosphonate group can be introduced using dimethyl phosphite under suitable conditions .

Análisis De Reacciones Químicas

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate plays a crucial role in the design and synthesis of bioactive molecules. It is utilized in the development of phosphonate-based drugs, which exhibit a range of pharmacological activities. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antiviral Agents

Research has demonstrated the potential of phosphonates in antiviral therapies. For instance, derivatives of dimethyl phosphonates have been explored as inhibitors of viral enzymes, showcasing efficacy against various viral infections. Studies indicate that modifications to the phosphonate moiety can lead to improved antiviral activity and reduced toxicity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It is often employed in the preparation of α-amino acids and other nitrogen-containing compounds through various synthetic pathways, including Michael additions and nucleophilic substitutions.

Data Table: Synthetic Applications

| Application Type | Reaction Type | Outcome |

|---|---|---|

| α-Amino Acid Synthesis | Nucleophilic Substitution | Formation of diverse amino acid derivatives |

| Peptide Synthesis | Coupling Reactions | Enhanced yield of peptide chains |

| Enzyme Inhibition Studies | Targeting Active Sites | Identification of novel inhibitors |

Biochemical Research

Enzyme Inhibition Studies

The compound is also used in biochemical research to study enzyme mechanisms and interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition profiles effectively.

Case Study: Phosphodiesterase Inhibitors

In studies focusing on phosphodiesterase enzymes, dimethyl phosphonates have been shown to act as potent inhibitors. This property has implications for treating conditions such as asthma and cardiovascular diseases where phosphodiesterase activity is dysregulated .

Agricultural Chemistry

Pesticide Development

this compound has potential applications in agricultural chemistry, particularly in developing new pesticides. Its structural features can be tailored to enhance efficacy against specific pests while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor .

Comparación Con Compuestos Similares

Similar compounds to Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate include:

Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and biological activity.

Dimethyl((3S)-4-phenyl-3-(Cbz-amino)-2-oxobutyl)phosphonate: This compound uses a Cbz (carbobenzyloxy) group instead of a Boc group for amino protection, which can influence its stability and deprotection conditions.

This compound stands out due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Actividad Biológica

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate, also referred to as a ketophosphonate building block, has garnered attention for its potential applications in peptide synthesis and enzyme interaction studies. This compound, with the CAS number 176504-90-8, features a complex structure that allows it to serve as a versatile intermediate in organic synthesis, particularly in creating peptide mimetics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₆N₁O₆P, with a molecular weight of 371.37 g/mol. Its structure includes a phosphonate group, which is significant for its biological activity, particularly in enzyme interactions. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its role in solid-phase peptide synthesis (SPPS), allowing for the controlled addition of amino acids to peptide chains.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₁O₆P |

| Molecular Weight | 371.37 g/mol |

| CAS Number | 176504-90-8 |

| Appearance | Clear liquid |

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. It mimics the Phe-Asp motif, which is crucial in various biological processes. The compound's ability to form ketomethylene dipeptide isosteres makes it valuable for developing peptides with specific biological functions. These peptides can be used in therapeutic applications, including drug development targeting specific enzymes or receptors.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can act as substrates or inhibitors for enzymes involved in amino acid metabolism. By studying its interactions with enzymes, researchers can gain insights into enzyme mechanisms and functions. Preliminary findings suggest that this compound may interact favorably with certain enzymes, although detailed interaction profiles are still under investigation .

Future Directions

Further research is needed to elucidate the specific biological roles and mechanisms of action associated with this compound. Investigations should focus on:

- Detailed kinetic studies to understand its role as an enzyme inhibitor.

- Structural biology approaches to visualize interactions with target proteins.

- In vivo studies to assess the therapeutic potential of peptides synthesized using this compound.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHUSWVPKPKDHE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427339 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-90-8 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.